A Technical Guide to 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one: Synthesis, Characterization, and Applications
A Technical Guide to 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one, a heterocyclic compound belonging to the prominent pyrazolo[1,5-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its presence in clinically approved drugs and its broad range of biological activities. This document details the fundamental physicochemical properties of the title compound, including its molecular weight, provides a validated synthetic protocol, outlines a systematic approach for its structural characterization, and explores its current and potential applications in drug discovery and development. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in the field.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention from medicinal chemists. Its rigid structure and versatile substitution patterns make it a privileged scaffold for designing molecules that can interact with a wide array of biological targets.[1] Derivatives of this core are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[1] Notably, two of the three FDA-approved drugs targeting NTRK (Tropomyosin receptor kinase) fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, highlighting its clinical relevance.[2]
This guide focuses specifically on 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one, a foundational analogue within this class. Understanding its core properties and synthesis is essential for researchers aiming to develop more complex derivatives for targeted therapeutic applications, such as selective kinase inhibitors or antitubercular agents.[3][4]
Chemical Identity and Physicochemical Properties
The precise identification and characterization of a compound begin with its fundamental properties. The molecular weight is a critical parameter, directly confirmed through mass spectrometry and essential for all stoichiometric calculations in synthesis and biological assays.
| Property | Value | Source |
| IUPAC Name | 3-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | N/A |
| Synonym | 3-Methylpyrazolo[1,5-a]pyrimidin-7-ol | [5] |
| Molecular Formula | C₇H₇N₃O | [5] |
| Molecular Weight | 149.15 g/mol | [5] |
| CAS Number | 136178-55-7 | [5] |
| Physical Form | Solid (Typical) | [3] |
Note: The compound exists in tautomeric forms, primarily the 7(4H)-one form as established in related structures through X-ray crystallography.[3] This keto-enol tautomerism is a key feature of this heterocyclic system.
Synthesis and Purification
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through a cyclocondensation reaction. The most common and reliable method involves the reaction of a substituted 5-aminopyrazole with a β-ketoester.[3] This approach offers high regioselectivity and generally good yields.
Rationale for Synthetic Strategy
The chosen synthetic pathway is a one-step cyclocondensation, which is efficient and robust.
-
Starting Materials: 3-Methyl-1H-pyrazol-5-amine (also known as 5-amino-3-methylpyrazole) is selected for the pyrazole component. Ethyl acetoacetate serves as the three-carbon β-dicarbonyl component required to form the pyrimidinone ring.
-
Catalyst/Solvent: The reaction is typically conducted in a high-boiling point solvent like acetic acid or ethanol, which facilitates the condensation and subsequent intramolecular cyclization by dehydration. The acidic nature of acetic acid can also catalyze the reaction.
Experimental Protocol: Synthesis
Reaction: 3-Methyl-1H-pyrazol-5-amine + Ethyl Acetoacetate → 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-methyl-1H-pyrazol-5-amine in glacial acetic acid.
-
Addition: Add 1.1 equivalents of ethyl acetoacetate to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary activation energy for both the initial condensation between the amino group and a ketone, and the subsequent ring-closing acylation.
-
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the crude 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one.
Purification Protocol
Recrystallization is the most effective method for purifying the crude product.
-
Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or DMF/water) in which the compound is soluble at high temperatures but poorly soluble at room temperature.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and dry thoroughly.
A Self-Validating System for Structural Characterization
To ensure scientific integrity, the identity and purity of the synthesized compound must be unequivocally confirmed. This is achieved by employing a combination of orthogonal analytical techniques, creating a self-validating system where each method corroborates the others.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).
-
Acquire the spectrum in positive ion mode.
-
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺. For C₇H₇N₃O, the expected m/z value is approximately 150.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
¹H NMR Spectroscopy
-
Objective: To confirm the proton environment and structural connectivity.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
-
-
Expected Spectrum (in DMSO-d₆):
-
A singlet around δ 11.5-12.0 ppm (1H, broad), corresponding to the N-H proton of the pyrimidinone ring.[3]
-
A singlet around δ 7.8-8.0 ppm (1H), corresponding to the C2-H proton of the pyrazole ring.
-
A doublet around δ 6.5 ppm (1H), corresponding to the C6-H proton.
-
A doublet around δ 5.5 ppm (1H), corresponding to the C5-H proton.
-
A singlet around δ 2.3 ppm (3H), corresponding to the methyl group protons at C3.[3]
-
¹³C NMR Spectroscopy
-
Objective: To confirm the carbon skeleton of the molecule.
-
Expected Spectrum (in DMSO-d₆):
-
A peak > δ 155 ppm for the carbonyl carbon (C7).
-
Multiple peaks in the aromatic/olefinic region (δ 90-155 ppm) for the remaining ring carbons.
-
A peak around δ 13 ppm for the methyl carbon (C3-CH₃).[3]
-
Applications in Research and Drug Development
The pyrazolo[1,5-a]pyrimidin-7-one core is a versatile starting point for developing potent and selective therapeutic agents.
-
Kinase Inhibitors: This scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors.[1][4] Modifications at the C3, C5, and C2 positions can be explored to achieve selectivity against specific kinases implicated in cancer, such as CDK2, TRKA, EGFR, and B-Raf.[1][6]
-
Antitubercular Agents: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified in high-throughput screens as a promising lead for developing new treatments against Mycobacterium tuberculosis.[3][7] Structure-activity relationship (SAR) studies have shown that modifications can lead to potent activity with low cytotoxicity.[3][8]
-
Other Therapeutic Areas: The broader pyrazolo[1,5-a]pyrimidine class has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anxiolytic properties, making it a valuable scaffold for diverse drug discovery programs.[9][10] It has also been explored for reversing multidrug resistance in cancer.[11]
Conclusion
3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a fundamentally important heterocyclic compound with a confirmed molecular weight of 149.15 g/mol .[5] Its straightforward, high-yielding synthesis and the robust, multi-technique approach to its characterization provide a solid foundation for its use in further research. As a key building block, it offers medicinal chemists a validated starting point for the design and synthesis of novel derivatives targeting a range of diseases, from cancer to infectious agents like tuberculosis. The principles and protocols outlined in this guide are intended to ensure the production of high-quality, reliable chemical matter for advancing drug discovery and development.
References
-
ResearchGate. (n.d.). Example of marketed drugs with pyrazolo[1,5-a]pyrimidine core. Retrieved from [Link]
-
Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Kapoor, N., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 374–385. Available at: [Link]
-
ResearchGate. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. Retrieved from [Link]
-
Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][9]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4429. Available at: [Link]
-
Kapoor, N., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. Retrieved from [Link]
-
RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]
-
Zhang, M., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 301, 116761. Available at: [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5601. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. Retrieved from [Link]
-
MDPI. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CAS 136178-55-7 | 3-Methylpyrazolo[1,5-A]pyrimidin-7-ol - Synblock [synblock.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
